(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can modulate various physiological processes, including allergic responses .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A widely used antihistamine that shares a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced potency and fewer side effects.
Hydroxyzine: Another antihistamine with a piperazine core structure.
Uniqueness
(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Properties
IUPAC Name |
(4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWJATDKHUNWHH-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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